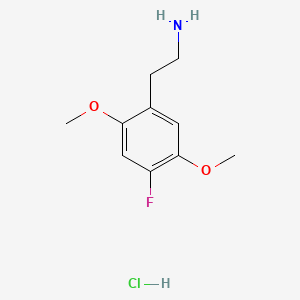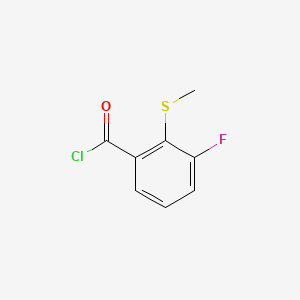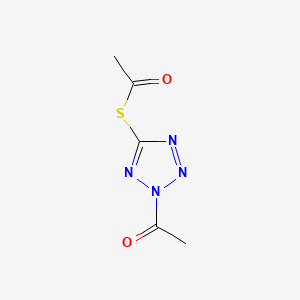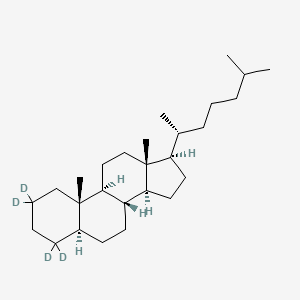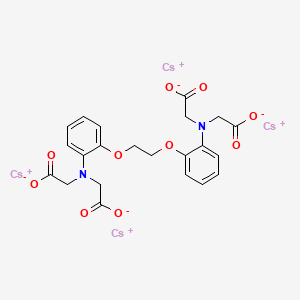
(S)-Metoprolol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Metoprolol-d7 is a deuterated form of the beta-blocker metoprolol, specifically the (S)-enantiomer. Deuterium is a stable isotope of hydrogen, and its incorporation into metoprolol enhances the compound’s metabolic stability. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of metoprolol, as well as its interactions with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Metoprolol-d7 involves the incorporation of deuterium atoms into the metoprolol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of metoprolol can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product and ensure the desired isotopic enrichment.
化学反应分析
Types of Reactions: (S)-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites, often involving cytochrome P450 enzymes.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Hydroxylated and carboxylated metabolites.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
(S)-Metoprolol-d7 is widely used in scientific research due to its enhanced stability and isotopic labeling. Applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of metoprolol in biological systems.
Pharmacodynamic Studies: Helps in understanding the drug’s interaction with beta-adrenergic receptors and its effects on cardiovascular function.
Drug Development: Serves as a reference compound in the development of new beta-blockers and related drugs.
Isotope Effects: Studies the impact of deuterium incorporation on the drug’s pharmacological properties.
作用机制
(S)-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:
Reduced Heart Rate: Decreases the heart rate by inhibiting the action of catecholamines.
Lowered Blood Pressure: Reduces cardiac output and peripheral resistance, leading to lower blood pressure.
Decreased Myocardial Oxygen Demand: Reduces the oxygen demand of the heart, which is beneficial in conditions like angina pectoris.
Molecular Targets and Pathways:
Beta-1 Adrenergic Receptors: Primary target for the compound’s action.
Signal Transduction Pathways: Involves the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels.
相似化合物的比较
Metoprolol: The non-deuterated form of the compound.
Atenolol: Another beta-1 selective beta-blocker.
Bisoprolol: A beta-blocker with similar pharmacological properties.
Uniqueness:
Metabolic Stability: The incorporation of deuterium in (S)-Metoprolol-d7 enhances its metabolic stability compared to non-deuterated metoprolol.
Isotopic Labeling: Provides a unique tool for tracing and studying the pharmacokinetics and pharmacodynamics of beta-blockers.
属性
CAS 编号 |
1292906-91-2 |
|---|---|
分子式 |
C15H25NO3 |
分子量 |
274.412 |
IUPAC 名称 |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D |
InChI 键 |
IUBSYMUCCVWXPE-BDVYYODNSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
同义词 |
(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(-)-Metoprolol-d7; (S)-(-)-Metoprolol-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)
